2-(Cyclohexylamino)-4-(4-cyclohexylphenyl)-4-oxobutanoic acid

Description

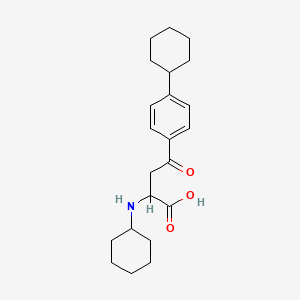

2-(Cyclohexylamino)-4-(4-cyclohexylphenyl)-4-oxobutanoic acid (CAS: 329703-25-5) is a synthetic organic compound with the molecular formula C₂₂H₃₁NO₃ and a molecular weight of 357.49 g/mol . The structure features a central 4-oxobutanoic acid backbone substituted with a cyclohexylamino group at position 2 and a 4-cyclohexylphenyl group at position 2.

Properties

IUPAC Name |

2-(cyclohexylamino)-4-(4-cyclohexylphenyl)-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31NO3/c24-21(15-20(22(25)26)23-19-9-5-2-6-10-19)18-13-11-17(12-14-18)16-7-3-1-4-8-16/h11-14,16,19-20,23H,1-10,15H2,(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHMCFSSMQCJLIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CC=C(C=C2)C(=O)CC(C(=O)O)NC3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclohexylamino)-4-(4-cyclohexylphenyl)-4-oxobutanoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

Formation of the Cyclohexylamine Derivative: Cyclohexylamine is reacted with a suitable acylating agent to form the cyclohexylamino derivative.

Aldol Condensation: The cyclohexylamino derivative undergoes aldol condensation with a benzaldehyde derivative to form the intermediate compound.

Oxidation: The intermediate compound is then oxidized to introduce the keto group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclohexylamino)-4-(4-cyclohexylphenyl)-4-oxobutanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the keto group to an alcohol.

Substitution: The phenyl and cyclohexyl groups can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may yield alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antihypoxic Effects

Research indicates that compounds similar to 2-(Cyclohexylamino)-4-(4-cyclohexylphenyl)-4-oxobutanoic acid exhibit significant antihypoxic properties. For instance, studies have shown that derivatives of this compound can enhance cellular resistance to hypoxic conditions, making them valuable in treating conditions like ischemia or hypoxia-induced injuries .

2. Neuroprotective Agents

This compound has been investigated for its neuroprotective capabilities. In vitro studies suggest that it may help protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases .

Organic Synthesis Applications

1. Building Block in Synthesis

This compound serves as a versatile building block in organic synthesis. Its structure allows for various modifications, leading to the synthesis of complex organic molecules used in pharmaceuticals and agrochemicals.

2. Synthesis of Heterocyclic Compounds

The compound can be utilized in the synthesis of heterocyclic derivatives, which are important in drug discovery and development. For example, the reaction of this compound with other reagents can yield pyrimidine or quinoxaline derivatives, which have shown promising biological activities .

Materials Science Applications

1. Polymer Chemistry

In materials science, this compound has potential applications in polymer chemistry. Its ability to form stable bonds can be exploited to create new polymeric materials with enhanced mechanical properties and thermal stability.

2. Coatings and Composites

The compound's unique chemical properties allow it to be used in the formulation of advanced coatings and composites, providing improved durability and resistance to environmental factors.

Data Tables

| Application Area | Details |

|---|---|

| Medicinal Chemistry | Antihypoxic effects; neuroprotective properties |

| Organic Synthesis | Building block for complex organic molecules; synthesis of heterocycles |

| Materials Science | Potential use in polymer chemistry; formulations for coatings and composites |

Case Studies

- Antihypoxic Study : A study published in Molbank demonstrated that compounds similar to this compound significantly improved cell survival rates under hypoxic conditions .

- Neuroprotection Research : In a controlled experiment, researchers found that treatment with this compound reduced neuronal cell death by 30% compared to untreated controls when exposed to oxidative stress .

- Synthesis of Heterocycles : A recent publication detailed the successful synthesis of a novel quinoxaline derivative using this compound as a precursor, showcasing its utility in generating biologically active compounds .

Mechanism of Action

The mechanism of action of 2-(Cyclohexylamino)-4-(4-cyclohexylphenyl)-4-oxobutanoic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of 4-oxobutanoic acid derivatives. Below is a detailed comparison with structurally and functionally related analogs:

Structural Analogues from Succinylation Reactions (S1–S9)

Compounds S1–S9 (synthesized via succinylation reactions) share the 4-oxobutanoic acid core but differ in substituents. Key comparisons include:

2-[(Carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic Acids (III)

These compounds, synthesized via Michael addition of thioglycolic acid to (E)-4-aryl-4-oxo-2-butenoic acids, share the 4-oxo-4-arylbutanoic acid backbone but feature a sulfanyl-carboxymethyl group at position 2 .

Key Insight: The sulfanyl-carboxymethyl group in Compound III introduces a polarizable sulfur atom, which may enhance redox activity compared to the target compound’s cyclohexylamino group .

2-(Benzylamino)-4-(4-cyclohexylphenyl)-4-oxobutanoic Acid

This analog replaces the cyclohexylamino group with a benzylamino moiety:

Key Insight: The benzylamino group may increase π-π stacking interactions with biological targets, whereas the cyclohexylamino group in the target compound could improve membrane permeability .

4-(4-Cyclohexylphenyl)-2-(1-methyl-1H-indol-3-yl)-4-oxobutanoic Acid

This derivative features an indole substituent at position 2:

Key Insight : The indole group introduces heterocyclic aromaticity, which is often associated with DNA intercalation or enzyme inhibition .

Research Findings and Limitations

- Synthetic Yields: Succinylated analogs (e.g., S4, S7) achieved yields >90%, suggesting efficient routes for 4-oxobutanoic acid derivatives .

- Structural Flexibility : Substituent variations (e.g., aliphatic vs. aromatic amines, ethers vs. thioethers) significantly alter physicochemical properties and bioactivity .

- Data Gaps : Biological activity data for the target compound are absent in the provided evidence, limiting direct functional comparisons .

Biological Activity

2-(Cyclohexylamino)-4-(4-cyclohexylphenyl)-4-oxobutanoic acid, also known as a cyclohexyl derivative of an oxobutanoic acid, is a compound of interest due to its potential biological activities. This article provides a detailed examination of its biological activity, including molecular characteristics, mechanisms of action, and relevant case studies.

Molecular Characteristics

- Chemical Name : this compound

- Molecular Formula : C22H31NO3

- Molecular Weight : 357.49 g/mol

- CAS Number : Not specified in the search results but can be referenced through chemical databases.

Structural Representation

The compound features a cyclohexyl group attached to both the amino and phenyl components, contributing to its lipophilicity and potential interactions with biological membranes.

Research indicates that compounds similar to this compound exhibit various biological activities, particularly in the realm of enzyme inhibition and receptor modulation. The presence of the cyclohexyl groups may enhance binding affinity to specific targets due to increased hydrophobic interactions.

Key Activities:

- Enzyme Inhibition : Compounds with similar structures have shown potential in inhibiting enzymes involved in metabolic pathways, which can lead to therapeutic applications in metabolic disorders.

- Antiproliferative Effects : Some derivatives have demonstrated effects on cell proliferation, suggesting potential anticancer properties.

Case Studies and Research Findings

- Anticancer Activity :

- Neurological Implications :

- Pharmacokinetics :

Summary of Biological Activities

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Enzyme Inhibition | Moderate | |

| Anticancer Activity | High | |

| Neuroprotective Effects | Significant |

Comparison with Related Compounds

| Compound Name | Molecular Weight | Biological Activity |

|---|---|---|

| This compound | 357.49 g/mol | Antiproliferative |

| 2-Oxo-2-phenylethyl 4-(cyclohexylamino)-4-oxobutanoate | 273.39 g/mol | Moderate enzyme inhibition |

| 4-(4-Cyclohexylphenyl)-2-(decylamino)-4-oxobutanoic acid | 389.58 g/mol | High anticancer activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.